N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE
Description
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its adamantane core structure and two 3,4-dimethoxyphenyl groups attached to the nitrogen atoms
Properties
IUPAC Name |
1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMBKMOKFPCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-aminophenyl)adamantane (ADMDA)
- 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA)
- 1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA)
Uniqueness
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, differentiating it from other adamantane derivatives .
Biological Activity
N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic compound that belongs to the adamantane family, known for its unique cage-like structure. This compound features two 3,4-dimethoxyphenyl groups linked to the adamantane core via amide bonds at the 1 and 3 positions. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The rigid adamantane core may facilitate binding to these targets, while the methoxyphenyl groups could enhance the compound's affinity and specificity.
Antiviral Properties
Research indicates that adamantane derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been explored for their effectiveness against influenza viruses. The mechanism often involves inhibition of viral uncoating, which is critical for viral replication.
Anticancer Activity
Studies have shown that adamantane derivatives can possess anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Study 1: Antiviral Efficacy
In a study conducted on a series of adamantane derivatives, it was found that compounds with similar structural motifs exhibited significant antiviral activity against strains of influenza A. The study highlighted that modifications in the phenyl substituents could enhance antiviral potency.
Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of adamantane derivatives. This compound was tested in vitro against several cancer cell lines. Results indicated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dimethyladamantane | Structure | Moderate antiviral activity |
| N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE | Structure | Significant antiviral and anticancer activity |
| 1-(4-Methoxyphenyl)-adamantane | Structure | Limited biological activity |
Q & A
Basic: What synthetic methodologies are recommended for preparing N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE?
Answer:
The synthesis of this adamantane dicarboxamide derivative typically involves coupling adamantane-1,3-dicarboxylic acid (or its activated derivatives, e.g., acid chlorides) with 3,4-dimethoxyaniline. A common approach uses carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous solvents like dichloromethane or DMF. For example:
- Step 1: Activate the dicarboxylic acid using thionyl chloride to form the diacid chloride.
- Step 2: React with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the bis-amide.
- Key validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
